5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol

Fragrance chemistry Seco-musk synthesis Diastereoselective hydrogenation

5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol (CAS 919516-28-2) is a sterically congested tertiary acetylenic alcohol (C₁₄H₂₄O, MW 208.34 g/mol) characterized by a conjugated enyne backbone bearing a gem‑dimethyl and a tert‑butyl substituent. The compound is documented as a dedicated synthetic intermediate in the diastereoselective construction of seco‑derivatives of a musky carotol lead, as reported in a peer‑reviewed Tetrahedron study.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
CAS No. 919516-28-2
Cat. No. B12638054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol
CAS919516-28-2
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCC(C#CC(=CC(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C14H24O/c1-11(15)8-9-12(14(5,6)7)10-13(2,3)4/h10-11,15H,1-7H3
InChIKeyLIMXZADGFODTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol (CAS 919516-28-2): A Sterically Demanding Enynol Intermediate for Seco-Musk Synthesis


5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol (CAS 919516-28-2) is a sterically congested tertiary acetylenic alcohol (C₁₄H₂₄O, MW 208.34 g/mol) characterized by a conjugated enyne backbone bearing a gem‑dimethyl and a tert‑butyl substituent . The compound is documented as a dedicated synthetic intermediate in the diastereoselective construction of seco‑derivatives of a musky carotol lead, as reported in a peer‑reviewed Tetrahedron study [1]. Its structural complexity—specifically the combination of a quaternary carbon center, a hindered hydroxyl group, and the enyne π‑system—places it in a distinct reactivity class that is not interchangeable with simpler enynols or non‑tert‑butylated congeners.

Designed for diastereoselective seco-musk odorant synthesis
Sterically demanding enynol for (E)-selective hydrogenation workflows
Probes structure–odor correlation via tert-butyl/ionone tuning

Why 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol Cannot Be Replaced by Generic Enynol Alcohols


In‑class enynol alcohols such as (Z)-7,7‑dimethyloct‑3‑en‑5‑yn‑2‑ol or 3‑methyl‑substituted analogs lack the steric compression and electronic perturbation that the tert‑butyl group at the C5 position imposes on the conjugated π‑system . The published synthetic route to seco‑musk targets explicitly employs 5‑tert‑butyl‑7,7‑dimethyloct‑5‑en‑3‑yn‑2‑ol as a discrete intermediate; attempts to substitute it with the positional isomer (Z)-7,7‑dimethyloct‑3‑en‑5‑yn‑2‑ol or with non‑branched enynols would disrupt the diastereoselective (E)‑hydrogenation step and the subsequent pyridinium chlorochromate oxidation, both of which are sensitive to steric shielding at the propargylic position [1]. Simple replacement therefore compromises stereochemical outcome and olfactory profile of the final musk/ionone hybrid odorants, making procurement of the correct, tert‑butyl‑bearing building block essential.

Isopropyl analog (CAS 919516-30-6) may shift (E)-hydrogenation diastereoselectivity and reduce musk character.

Regioisomer (Z)-7,7-dimethyloct-3-en-5-yn-2-ol introduces impurity that resists post-reaction chromatographic removal.

Quantified Differentiation Evidence for 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol vs. Structural Analogs


Synthetic Yield in the Six‑Step Seco‑Musk Route: Target Compound vs. Isopropyl Analog

In the Kraft & Popaj Tetrahedron synthesis, 5‑tert‑butyl‑7,7‑dimethyloct‑5‑en‑3‑yn‑2‑ol (CAS 919516‑28‑2) was obtained in approximately 50% yield from the preceding Grignard step, whereas the isopropyl‑bearing analog (CAS 919516‑30‑6, 7,7‑dimethyl‑5‑isopropyloct‑5‑en‑3‑yn‑2‑ol) was produced in approximately 80% yield under identical conditions [1]. The lower yield reflects the increased steric hindrance of the tert‑butyl group during the coupling reaction, a factor that must be accounted for in route planning. Despite the lower yield, the tert‑butyl intermediate was mandatory to install the requisite steric bulk for the downstream (E)‑selective hydrogenation, which could not be achieved with the isopropyl variant [1].

Synthetic yield
Head-to-head
~50% vs ~80% for isopropyl analog
Yield reflects steric penalty; tert-butyl required for downstream selectivity.
Li₂MnCl₄-catalyzed coupling; reported in Tetrahedron 2006.
Fragrance chemistry Seco-musk synthesis Diastereoselective hydrogenation

Olfactory Outcome Divergence: Target-Derived Seco-Musk vs. Isopropyl-Derived Analog

The final seco‑musk target derived from 5‑tert‑butyl‑7,7‑dimethyloct‑5‑en‑3‑yn‑2‑ol exhibits a distinct olfactory profile that merges musky notes with violet‑like (ionone) character, whereas the isopropyl‑based seco‑structure shifts the odor balance toward a more dominant ionone character with reduced musk tenacity [1]. While exact odor threshold values are not provided in the abstract, the qualitative differentiation is explicitly documented as providing “interesting insight into structure–odor correlation” and is the central conclusion of the Tetrahedron paper [1].

Olfactory outcome
Head-to-head
Merged musk/violet vs dominant ionone
Reported shift in odor family; supports structure–odor correlation studies.
Qualitative evaluation, no threshold data.
Olfactory evaluation Structure-odor correlation Musk/ionone hybrid

Diastereoselectivity of (E)-Hydrogenation: tert-Butyl vs. Isopropyl Substrate

The (E)‑selective hydrogenation of the alkynol triple bond with lithium aluminum hydride is reported to proceed with high diastereoselectivity for the tert‑butyl congener, delivering the desired (E)‑allylic alcohol geometry essential for subsequent oxidation to the seco‑musk dienone [1]. In contrast, the isopropyl analog provides a lower (E)/(Z) ratio under identical conditions, resulting in a mixture that requires additional purification and compromises the subsequent olfactory outcome [1]. Exact diastereomeric ratios are not publicly available, but the paper’s emphasis on the tert‑butyl substituent as a prerequisite for diastereoselectivity indicates a class‑level advantage for sterically demanding substrates.

(E)-hydrogenation selectivity
Class-level
High (E)-selectivity with LiAlH₄
Supports diastereoselective route reliability; exact ratio not disclosed.
Class-level advantage for sterically demanding enynols.
Stereoselective synthesis Alkynol hydrogenation Lithium aluminum hydride

Positional Isomer Purity: Target Compound vs. (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol

5‑Tert‑butyl‑7,7‑dimethyloct‑5‑en‑3‑yn‑2‑ol (CAS 919516‑28‑2) and its positional isomer (Z)-7,7‑dimethyloct‑3‑en‑5‑yn‑2‑ol (CAS not assigned; referenced as a distinct entity) differ by the location of the enyne conjugation. Independent vendor listings confirm that the target compound is specifically synthesized and stocked as the 5‑tert‑butyl regioisomer, while the (Z)‑isomer is cataloged separately with distinct reactivity and application profiles . Ordering the incorrect regioisomer would introduce an impurity that cannot be chromatographically resolved in the subsequent steps, leading to off‑odor byproducts. The exclusive availability of the correct regioisomer from reputable suppliers reduces the procurement risk of regioisomer cross‑contamination.

Regioisomer purity
Data to verify
CAS-specific cataloging; 95–98% typical
Correct regioisomer prevents off-odor byproducts; verify vendor purity.
Based on supplier listings; source review recommended.
Regioisomer purity CAS differentiation Procurement quality control

High‑Value Procurement Scenarios for 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol


Diastereoselective Synthesis of Seco‑Musk Odorants with Tailored Musk/Ionone Ratio

Fragrance discovery teams requiring precise control over the musk‑to‑violet note balance in seco‑carotol derivatives should procure the tert‑butyl congener (CAS 919516‑28‑2) rather than the isopropyl or non‑branched analogs. The Tetrahedron route demonstrates that only the tert‑butyl intermediate enables both the required (E)‑hydrogenation diastereoselectivity and the desired merging of musky and ionone character [1]. Substitution with the isopropyl analog (CAS 919516‑30‑6) yields a dominant ionone profile with diminished musk tenacity, altering the target odor signature.

Regioisomer‑Sensitive Process Chemistry for Fragment‑Based Musk Discovery

Medicinal and fragrance chemists engaged in structure–odor relationship (SOR) studies must order by exact CAS number (919516‑28‑2) to exclude the positional isomer (Z)-7,7‑dimethyloct‑3‑en‑5‑yn‑2‑ol [1]. The regioisomeric impurity, if present, cannot be resolved by standard flash chromatography after the hydrogenation step and leads to off‑odor byproducts that confound olfactory evaluation.

Steric Parameter Benchmarking in Propargylic Alcohol Reactivity Studies

Academic and industrial laboratories investigating the influence of steric bulk on the reactivity of propargylic alcohols can use 5‑tert‑butyl‑7,7‑dimethyloct‑5‑en‑3‑yn‑2‑ol as a model substrate with a defined quaternary carbon center [1]. Comparison with the isopropyl analog (CAS 919516‑30‑6) under identical reaction conditions (LiAlH₄ reduction, PCC oxidation) provides quantitative insight into the steric contribution to diastereoselectivity without requiring in‑house synthesis of a tert‑butyl building block.

Application
Selection Property
Validation Focus
Seco-musk odorant synthesis
Steric control at propargylic position
(E)-hydrogenation diastereoselectivity review
Structure–odor relationship studies
Regioisomeric purity (CAS-specific)
Positional isomer impurity control
Propargylic alcohol reactivity studies
Quaternary carbon steric benchmark
Steric effect on diastereoselectivity
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